molecular formula C14H28N2 B5061726 N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine

N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine

Cat. No. B5061726
M. Wt: 224.39 g/mol
InChI Key: UFLUNETWVAXHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine, also known as CX516, is a nootropic drug that belongs to the ampakine family. It is a positive allosteric modulator of the AMPA receptor, which is responsible for mediating fast synaptic transmission in the central nervous system. CX516 has been shown to enhance cognitive function and improve memory, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease.

Mechanism of Action

N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine works by binding to the AMPA receptor and increasing the activity of glutamate, the primary excitatory neurotransmitter in the brain. This leads to an increase in synaptic plasticity and the strengthening of neural connections, which is thought to underlie the cognitive-enhancing effects of N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine is its specificity for the AMPA receptor, which allows for targeted modulation of synaptic plasticity. However, one limitation is its short half-life, which requires frequent dosing and can make it difficult to maintain consistent levels of the drug in the brain.

Future Directions

There are several potential future directions for research on N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine. One area of interest is its potential use in combination with other cognitive-enhancing drugs, such as cholinesterase inhibitors or memantine. Another area of interest is its potential use in the treatment of other neurological disorders, such as depression or schizophrenia. Finally, there is interest in developing more potent and longer-lasting ampakine compounds that could be used for clinical applications.

Synthesis Methods

The synthesis of N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine involves several steps, starting with the reaction of cyclohexylmethylamine and 4-bromobutyric acid to form N-(cyclohexylmethyl)-4-bromobutyramide. This compound is then reacted with sodium hydride and dimethylamine to produce N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine. The final product is purified through recrystallization.

Scientific Research Applications

N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine has been extensively studied for its potential therapeutic applications in cognitive disorders. In animal studies, N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine has been shown to enhance learning and memory performance in various tasks, including the Morris water maze and fear conditioning. In human studies, N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine has been shown to improve memory consolidation and retrieval, as well as attention and executive function.

properties

IUPAC Name

N-(cyclohexylmethyl)-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-15-10-8-14(9-11-15)16(2)12-13-6-4-3-5-7-13/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLUNETWVAXHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.